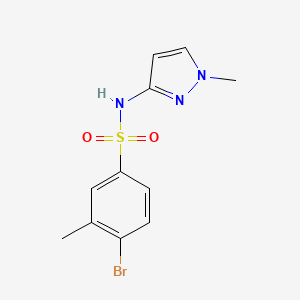
n-(4-(Cyclopentylthio)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(4-(Cyclopentylthio)phenyl)acetamide: is an organic compound with the molecular formula C13H17NOS It is a derivative of acetamide, where the phenyl group is substituted with a cyclopentylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-(Cyclopentylthio)phenyl)acetamide typically involves the reaction of 4-(cyclopentylthio)aniline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
4-(Cyclopentylthio)aniline+Acetic Anhydride→this compound+Acetic Acid
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: n-(4-(Cyclopentylthio)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted acetamides.
Applications De Recherche Scientifique
n-(4-(Cyclopentylthio)phenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of n-(4-(Cyclopentylthio)phenyl)acetamide depends on its specific application. In biological systems, it may act as an enzyme inhibitor or modulator of protein function. The cyclopentylthio group can interact with hydrophobic pockets in proteins, while the acetamide group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
Comparaison Avec Des Composés Similaires
n-(4-Hydroxyphenyl)acetamide (Paracetamol): Used as an analgesic and antipyretic.
n-(4-Methoxyphenyl)acetamide: Used in the synthesis of various pharmaceuticals.
n-(4-Chlorophenyl)acetamide: Used as an intermediate in organic synthesis.
Uniqueness: n-(4-(Cyclopentylthio)phenyl)acetamide is unique due to the presence of the cyclopentylthio group, which imparts distinct chemical and biological properties. This group can enhance the compound’s hydrophobicity and influence its interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C13H17NOS |
|---|---|
Poids moléculaire |
235.35 g/mol |
Nom IUPAC |
N-(4-cyclopentylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C13H17NOS/c1-10(15)14-11-6-8-13(9-7-11)16-12-4-2-3-5-12/h6-9,12H,2-5H2,1H3,(H,14,15) |
Clé InChI |
ZJLFQLVCRQZICS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)SC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B14916100.png)
![1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one](/img/structure/B14916104.png)
![2-[(2-Methylphenyl)carbamoyl]-5-nitrobenzoic acid](/img/structure/B14916119.png)







![(3AS,8aR)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B14916164.png)


